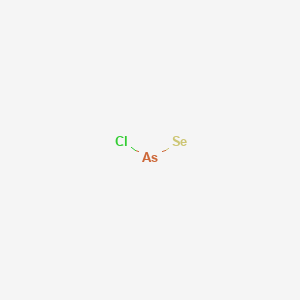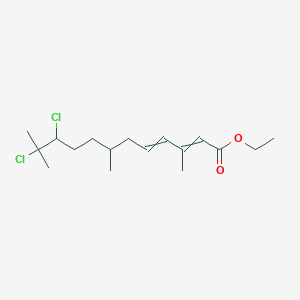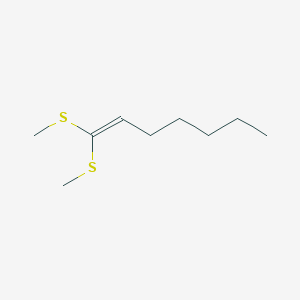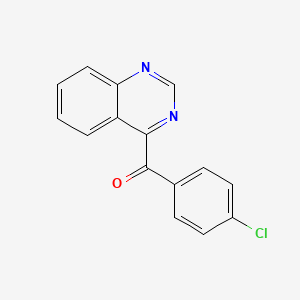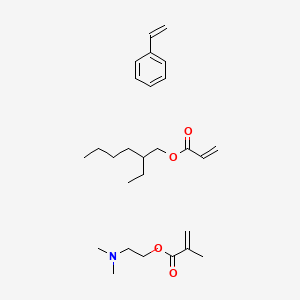
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate, 2-ethylhexyl prop-2-enoate, and styrene are compounds that are often used in the production of polymers and copolymers. These compounds are known for their versatility and are utilized in various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: This compound can be synthesized by reacting dimethylaminoethanol with methacrylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
2-Ethylhexyl prop-2-enoate: This ester is commonly prepared by esterification of 2-ethylhexanol with acrylic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions.
Styrene: Styrene is produced industrially by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures (600-650°C).
Industrial Production Methods
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Industrial production involves continuous esterification processes with efficient separation techniques to purify the product.
2-Ethylhexyl prop-2-enoate: Large-scale production utilizes continuous reactors and distillation columns to achieve high purity and yield.
Styrene: The industrial production of styrene is typically carried out in large-scale dehydrogenation reactors with advanced heat recovery systems to optimize energy efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, often leading to the formation of corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into their respective alcohols or alkanes.
Substitution: These compounds can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles like hydroxide ions.
Major Products Formed
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: Oxidation can yield methacrylic acid derivatives.
2-Ethylhexyl prop-2-enoate: Reduction can produce 2-ethylhexanol.
Styrene: Oxidation can lead to the formation of benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings.
Industry: Applied in the production of paints, coatings, and adhesives due to their excellent film-forming properties.
Mécanisme D'action
The mechanism of action for these compounds involves their ability to polymerize and form long-chain molecules. The presence of reactive double bonds allows them to undergo addition polymerization, leading to the formation of high molecular weight polymers. These polymers can interact with various molecular targets and pathways, depending on their functional groups and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Similar to 2-(Dimethylamino)ethyl 2-methylprop-2-enoate but lacks the dimethylamino group.
Butyl acrylate: Similar to 2-ethylhexyl prop-2-enoate but with a shorter alkyl chain.
Vinyl toluene: Similar to styrene but with a methyl group on the aromatic ring.
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate: The presence of the dimethylamino group imparts unique solubility and reactivity properties.
2-Ethylhexyl prop-2-enoate: The long alkyl chain provides flexibility and hydrophobicity, making it suitable for specific applications.
Styrene: The aromatic ring in styrene contributes to its stability and ability to undergo various chemical transformations.
Propriétés
Numéro CAS |
58353-09-6 |
|---|---|
Formule moléculaire |
C27H43NO4 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;styrene |
InChI |
InChI=1S/C11H20O2.C8H15NO2.C8H8/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-7(2)8(10)11-6-5-9(3)4;1-2-8-6-4-3-5-7-8/h6,10H,3-5,7-9H2,1-2H3;1,5-6H2,2-4H3;2-7H,1H2 |
Clé InChI |
DWCYVWMAAJPKMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OCCN(C)C.C=CC1=CC=CC=C1 |
Numéros CAS associés |
58353-09-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


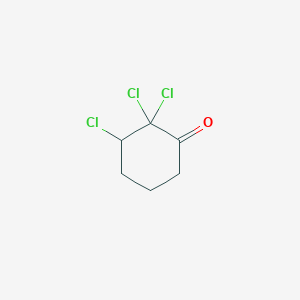
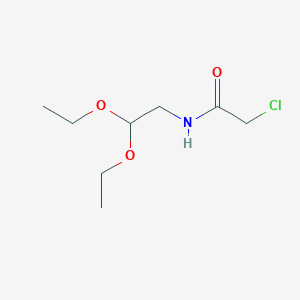
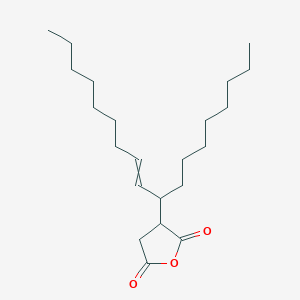
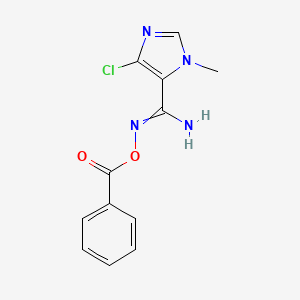
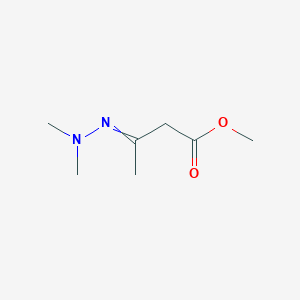
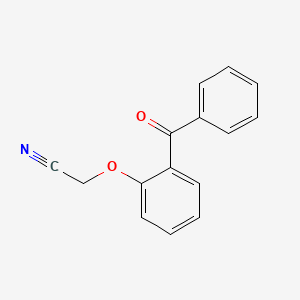
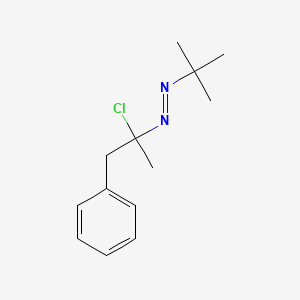
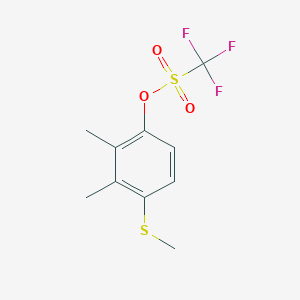
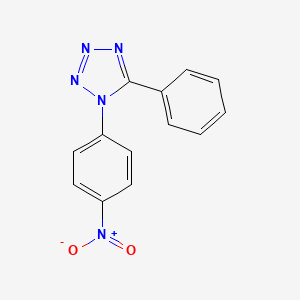
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
